molecular formula C16H23BrN2O3 B1428319 tert-Butyl 3-(((5-bromopyridin-2-yl)oxy)methyl)piperidine-1-carboxylate CAS No. 1266115-14-3

tert-Butyl 3-(((5-bromopyridin-2-yl)oxy)methyl)piperidine-1-carboxylate

Cat. No. B1428319
CAS RN: 1266115-14-3
M. Wt: 371.27 g/mol
InChI Key: FGOFVVVQMWCWPY-UHFFFAOYSA-N
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Description

Tert-Butyl 3-(((5-bromopyridin-2-yl)oxy)methyl)piperidine-1-carboxylate (TBPBPC) is an organic compound belonging to the class of tert-butyl piperidines. It is a colorless solid with a molecular weight of 441.28 g/mol. It is also known as 3-[(5-bromopyridin-2-yl)oxy]methyl-1-piperidinecarboxylic acid tert-butyl ester and is used in various scientific research applications. TBPBPC is synthesized through the reaction of tert-butyl piperidine-1-carboxylate with 5-bromopyridine-2-ylmethanol.

Scientific Research Applications

Synthetic Intermediate in Anticancer Drugs Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a related compound, is a significant intermediate in the synthesis of small molecule anticancer drugs. Its structure is crucial for developing drugs that target the PI3K/AKT/mTOR pathway in cancer. The synthesis method from commercially available piperidin-4-ylmethanol is optimized for high yield, indicating its relevance in pharmaceutical research (Zhang, Ye, Xu, & Xu, 2018).

Structural Studies Another study focuses on tert-butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate, highlighting the importance of structural analysis in understanding chemical compounds. The study involves the reaction of tert-butyl 4-[3-(dimethylamino)acryloyl]piperidine-1-carboxylate with methylhydrazine, leading to the formation of a compound with a 1-methyl-1H-pyrazol-5-yl substituent. This study contributes to the understanding of molecular structures and interactions (Richter, Kath, Rheingold, DiPasquale, & Yanovsky, 2009).

Synthesis of Biologically Active Compounds Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate is an important intermediate in synthesizing biologically active compounds like crizotinib. This compound, synthesized from tert-butyl-4-hydroxypiperdine-1-carboxylate, demonstrates the utility of such chemicals in developing effective biological agents (Kong, Zhang, Xu, Zhou, Zheng, & Xu, 2016).

Intermediate for Nociceptin Antagonists An efficient and practical asymmetric synthesis of 1-tert-butyl 3-methyl (3R,4R)-4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidine-1,3-dicarboxylate, an intermediate for nociceptin antagonists, illustrates the compound's role in drug development. The synthesis involves diastereoselective reduction and isomerization processes, highlighting its significance in creating targeted pharmaceutical compounds (Jona, Shibata, Asai, Goto, Arai, Nakajima, Okamoto, Kawamoto, & Iwasawa, 2009).

properties

IUPAC Name

tert-butyl 3-[(5-bromopyridin-2-yl)oxymethyl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23BrN2O3/c1-16(2,3)22-15(20)19-8-4-5-12(10-19)11-21-14-7-6-13(17)9-18-14/h6-7,9,12H,4-5,8,10-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGOFVVVQMWCWPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)COC2=NC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 3-(((5-bromopyridin-2-yl)oxy)methyl)piperidine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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